2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C14H16N6O3S and a molecular weight of 348.38 This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a sulfanyl-acetohydrazide moiety
Preparation Methods
The synthesis of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which typically requires concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, often using thiol reagents.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an acetylating agent under controlled conditions.
Chemical Reactions Analysis
2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have potential as an antimicrobial or anticancer agent, although more research is needed to confirm these effects.
Mechanism of Action
The exact mechanism of action for 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and nitrophenyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar compounds include:
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: This compound also contains a sulfanyl group and a triazole ring but differs in its overall structure and functional groups.
Morpholine,4-(2-methyl-1-propen-1-yl): This compound shares the 2-methylprop-2-en-1-yl group but has a morpholine ring instead of a triazole ring.
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: This compound has a similar alkyl group but differs significantly in its ring structure and functional groups.
The uniqueness of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of a triazole ring, nitrophenyl group, and sulfanyl-acetohydrazide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N6O3S |
---|---|
Molecular Weight |
348.38 g/mol |
IUPAC Name |
2-[[4-(2-methylprop-2-enyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C14H16N6O3S/c1-9(2)7-19-13(10-3-5-11(6-4-10)20(22)23)17-18-14(19)24-8-12(21)16-15/h3-6H,1,7-8,15H2,2H3,(H,16,21) |
InChI Key |
CJLOCFBUKXSEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.